4H-1-Benzopyran-4-one, 3-[[2-O-D-apio-beta-D-furanosyl-beta-D-galactopyranosyl]oxy]-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-
CAS No.: 934768-05-5
Cat. No.: VC13641466
Molecular Formula: C28H32O16
Molecular Weight: 624.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934768-05-5 |
|---|---|
| Molecular Formula | C28H32O16 |
| Molecular Weight | 624.5 g/mol |
| IUPAC Name | 3-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one |
| Standard InChI | InChI=1S/C28H32O16/c1-38-12-6-14(32)18-16(7-12)41-22(11-3-4-15(39-2)13(31)5-11)23(20(18)34)43-26-24(21(35)19(33)17(8-29)42-26)44-27-25(36)28(37,9-30)10-40-27/h3-7,17,19,21,24-27,29-33,35-37H,8-10H2,1-2H3/t17-,19+,21+,24-,25+,26+,27+,28-/m1/s1 |
| Standard InChI Key | WEUAMJXXXHKXGE-DORMBUOXSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O |
| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(CO5)(CO)O)O)O |
Introduction
Structural Elucidation and Chemical Properties
Core Architecture and Functional Groups
The compound’s backbone consists of a 4H-1-benzopyran-4-one skeleton, a hallmark of flavonoid derivatives . Key modifications include:
-
Substituents at C-2 and C-3: A 3-hydroxy-4-methoxyphenyl group at C-2 and a β-D-apiofuranosyl-(1→2)-β-D-galactopyranosyl moiety at C-3.
-
Hydroxyl and Methoxy Groups: Positions C-5 and C-7 feature hydroxyl and methoxy groups, respectively, which enhance electron delocalization and radical scavenging capacity .
The glycosidic linkage involves a rare apiofuranosyl-galactopyranosyl disaccharide, which significantly improves water solubility compared to non-glycosylated flavonoids .
Molecular and Stereochemical Features
-
Stereochemistry: The sugar units adopt β-configurations, as confirmed by NMR and X-ray crystallography data. The apiofuranosyl group introduces a unique tetracyclic structure with axial hydroxyl orientations .
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Topological Polar SA | 194.00 Ų | |
| LogP (XlogP) | -0.80 | |
| H-Bond Acceptors/Donors | 13 / 6 | |
| Rotatable Bonds | 8 |
Synthesis and Modification Strategies
Key Synthetic Pathways
The synthesis of this compound leverages flavonoid glycosylation techniques:
-
Claisen-Schmidt Condensation: Forms the benzopyran core via acid-catalyzed cyclization of chalcone intermediates.
-
Baker-Venkataraman Rearrangement: Positions hydroxyl groups at C-5 and C-7 through keto-enol tautomerism.
-
Enzymatic Glycosylation: Uses UDP-glycosyltransferases to attach the apiofuranosyl-galactopyranosyl disaccharide, achieving >70% yield .
Structural Optimization
-
Methoxy Group Introduction: Electrophilic aromatic substitution with methyl iodide enhances lipophilicity and membrane permeability.
-
Glycosylation Effects: The disaccharide moiety reduces cytotoxicity by 40% compared to aglycone analogs, as shown in hepatic cell assays .
Biological Activities and Mechanisms
Aldose Reductase Inhibition
The compound inhibits aldose reductase (IC₅₀ = 0.8 μM), a key enzyme in the polyol pathway linked to diabetic neuropathy . Molecular docking reveals:
-
Hydrogen Bonding: The C-3 glycoside forms H-bonds with Tyr48 and His110 residues.
-
Selectivity: 12-fold higher affinity for aldose reductase over aldehyde reductase, minimizing off-target effects .
Antioxidant Capacity
-
ROS Scavenging: Neutralizes hydroxyl radicals (EC₅₀ = 18 μM) and superoxide anions (EC₅₀ = 25 μM) via phenolic hydroxyl groups .
-
Metal Chelation: Binds Fe²⁺ and Cu²⁺ with stability constants (log K) of 6.2 and 5.8, respectively, preventing Fenton reactions.
Table 2: Biological Activity Profile
| Activity | Metric | Source |
|---|---|---|
| Aldose reductase inhibition | IC₅₀ = 0.8 μM | |
| Hydroxyl radical scavenging | EC₅₀ = 18 μM | |
| Antimicrobial (E. coli) | MIC = 128 μg/mL |
Pharmacological Applications
Diabetic Complication Management
In streptozotocin-induced diabetic rats, oral administration (50 mg/kg/day) reduced lens sorbitol levels by 62% and improved motor nerve conduction velocity by 27% .
Pharmacokinetics and ADMET Profile
Absorption and Distribution
-
Intestinal Absorption: Moderate (69.99% probability) due to glycosidic polarity .
-
Blood-Brain Barrier: Limited penetration (60% probability), favoring peripheral action .
Metabolism and Excretion
-
CYP3A4 Substrate: Undergoes phase I hydroxylation (t₁/₂ = 4.2 h) .
-
Renal Excretion: 78% unchanged in urine within 24 h, indicating renal clearance dominance .
Table 3: ADMET Predictions
| Parameter | Prediction | Source |
|---|---|---|
| OATP1B1 Inhibition | 92.65% probability | |
| CYP3A4 Induction | 68.29% probability | |
| Hepatotoxicity | Low risk |
Molecular Interactions and Modeling
Enzyme Binding Dynamics
Molecular dynamics simulations (200 ns) show stable binding to aldose reductase (RMSD < 2.0 Å). The apiofuranosyl group occupies a hydrophobic pocket, while the galactopyranosyl moiety stabilizes the complex via water-mediated H-bonds .
Structure-Activity Relationships
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume